

3,4-Dichloro-2-hydroxybenzonitrile chemical properties

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Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxybenzonitrile

Cat. No.: B2387004

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An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-2-hydroxybenzonitrile

This guide provides a comprehensive overview of the chemical and physical properties of **3,4-Dichloro-2-hydroxybenzonitrile**, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate understanding and application in a laboratory and research context.

Chemical Identity

Summarized below are the fundamental identifiers for **3,4-Dichloro-2-hydroxybenzonitrile**.

| Identifier | Value | Reference |
|-------------------|--|---|
| CAS Number | 115661-18-2 | [1] [2] |
| Molecular Formula | C ₇ H ₃ Cl ₂ NO | [2] |
| Molecular Weight | 188.01 g/mol | [2] |
| SMILES | <chem>Oc1c(Cl)c(Cl)ccc1C#N</chem> | [2] |
| InChI Key | Not available in search results. | |

Physicochemical Properties

This table outlines the key physical and chemical properties of **3,4-Dichloro-2-hydroxybenzonitrile**. Where specific experimental data is unavailable, predicted values or data from analogous compounds are provided for reference.

| Property | Value / Description | Reference / Note |
|---------------|--|--|
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar compounds like 3,5-dichloro-4-hydroxybenzonitrile.[3] |
| Melting Point | Data not available. | For comparison, 3,5-dichloro-4-hydroxybenzonitrile melts at 138-142 °C.[3] |
| Boiling Point | Data not available. | For comparison, 2-hydroxybenzonitrile boils at 149 °C at 14 mmHg.[4] |
| Solubility | Data not available. | 3,5-dichloro-4-hydroxybenzonitrile is slightly soluble in water, DMSO, and methanol. A similar profile is expected.[3] |
| pKa | 4.73 ± 0.15 (Predicted) | [1] |
| Storage | Store sealed in a dry environment at room temperature. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3,4-Dichloro-2-hydroxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

- ¹H NMR: The spectrum is expected to show signals for the aromatic protons, typically in the range of 7.0-8.0 ppm. The hydroxyl proton (-OH) is anticipated to appear as a broad signal between 10-12 ppm, with its exact shift being dependent on solvent and concentration.

- ^{13}C NMR: Aromatic carbons are expected to resonate in the 120-140 ppm region. The nitrile carbon ($\text{C}\equiv\text{N}$) should produce a characteristic signal around 117-120 ppm. The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating hydroxyl group.^[5]

Infrared (IR) Spectroscopy^[5]

The IR spectrum provides key information about the functional groups present:

- Hydroxyl ($-\text{OH}$) stretch: A broad absorption band is expected in the $3200\text{--}3600\text{ cm}^{-1}$ region, characteristic of a hydrogen-bonded hydroxyl group.^[5]
- Nitrile ($\text{C}\equiv\text{N}$) stretch: A strong, sharp absorption band should appear in the $2230\text{--}2260\text{ cm}^{-1}$ range.^[5]
- Aromatic $\text{C}=\text{C}$ stretch: Multiple bands are anticipated in the $1450\text{--}1600\text{ cm}^{-1}$ region.^[5]
- Carbon-Chlorine ($\text{C}-\text{Cl}$) stretch: Absorptions corresponding to $\text{C}-\text{Cl}$ bonds are expected in the $600\text{--}800\text{ cm}^{-1}$ region.^[5]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M^+) would be expected at an m/z corresponding to the molecular weight of 188.01 g/mol . The isotopic pattern will be characteristic for a molecule containing two chlorine atoms, showing $(\text{M})^+$, $(\text{M}+2)^+$, and $(\text{M}+4)^+$ peaks with a distinctive intensity ratio.

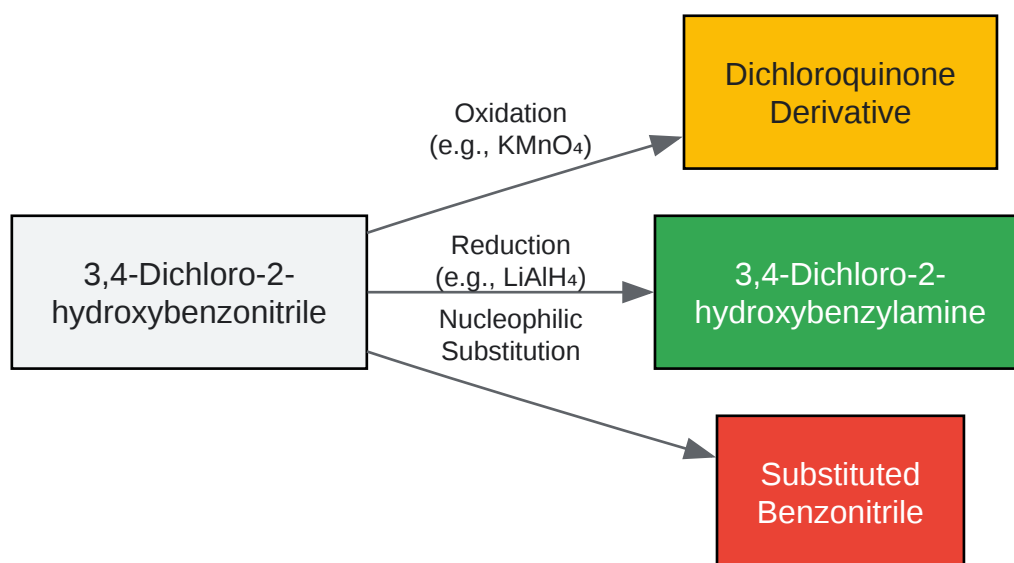
Ultraviolet-Visible (UV-Vis) Spectroscopy^[5]

The benzene ring is a chromophore that typically shows absorption maxima between 250-280 nm, corresponding to π to π^* electronic transitions. The exact wavelength and intensity will be influenced by the hydroxyl and chlorine substituents on the aromatic ring.^[5]

Chemical Reactivity

3,4-Dichloro-2-hydroxybenzonitrile possesses several reactive sites—the hydroxyl group, the nitrile group, and the aromatic ring—allowing for a variety of chemical transformations.

- Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone derivative.
- Reduction: The nitrile group is susceptible to reduction, which can yield a primary amine (3,4-dichloro-2-hydroxybenzylamine) using strong reducing agents like lithium aluminum hydride.
- Substitution: The chlorine atoms on the aromatic ring can potentially be substituted by other nucleophiles under specific reaction conditions.



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Figure 1: Potential chemical reactions of **3,4-Dichloro-2-hydroxybenzonitrile**.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3,4-Dichloro-2-hydroxybenzonitrile** was not found in the search results, a plausible synthetic route can be designed based on established methods for analogous compounds.

Proposed Synthesis: Cyanation of 3,4-Dichlorophenol

A common method for synthesizing hydroxybenzonitriles is the cyanation of a corresponding halogenated phenol.^[6]

Reaction: 3,4-Dichlorophenol + Cuprous Cyanide (CuCN) → **3,4-Dichloro-2-hydroxybenzonitrile**

Methodology:

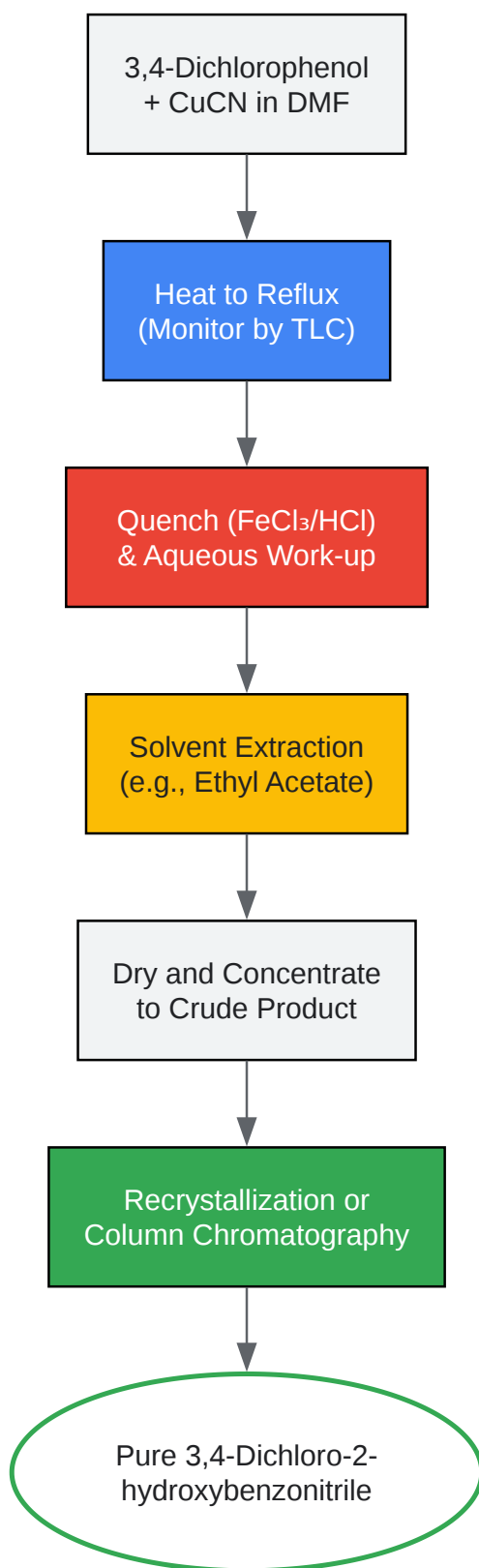
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-Dichlorophenol and a molar excess of cuprous cyanide in a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- **Heating:** Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
- **Extraction:** Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether.
- **Washing:** Wash the combined organic layers with water and brine to remove any remaining inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude **3,4-Dichloro-2-hydroxybenzonitrile** can be purified using standard laboratory techniques:

- **Recrystallization:** Dissolve the crude product in a minimum amount of a hot solvent (e.g., a toluene-methylene chloride mixture or an ethanol-water mixture) and allow it to cool slowly to form pure crystals.

- Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a hexane-ethyl acetate gradient).



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Figure 2: Proposed workflow for the synthesis and purification of the title compound.

Biological Activity

Research has suggested that **3,4-Dichloro-2-hydroxybenzonitrile** may possess potential biological activities, including antimicrobial and antifungal properties. These activities are thought to arise from its ability to disrupt microbial cell membranes or inhibit essential enzymes. However, detailed studies on its mechanism of action or its effects on specific signaling pathways in biological systems are not extensively documented in the available literature.

Safety Information

It is essential to handle **3,4-Dichloro-2-hydroxybenzonitrile** with appropriate safety precautions in a laboratory setting.

| Hazard Type | GHS Statements | Reference |
|--------------------------|--|-----------|
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

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